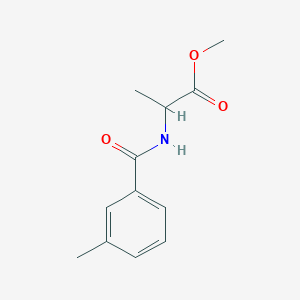

l-Alanine, N-(m-toluoyl)-, methyl ester

Description

l-Alanine, N-(m-toluoyl)-, methyl ester is a derivative of the amino acid alanine, where the amino group is acylated with a meta-toluoyl group (3-methylbenzoyl), and the carboxyl group is esterified as a methyl ester. This modification enhances its lipophilicity, making it suitable for applications in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name |

methyl 2-[(3-methylbenzoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-5-4-6-10(7-8)11(14)13-9(2)12(15)16-3/h4-7,9H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBSCEMDKLYKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Alanine, N-(m-toluoyl)-, methyl ester typically involves the esterification of l-alanine with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The m-toluoyl group is introduced through an acylation reaction, where l-alanine is reacted with m-toluoyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: l-Alanine, N-(m-toluoyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The m-toluoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed:

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of new acyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: l-Alanine, N-(m-toluoyl)-, methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also used in the synthesis of peptide analogs and other bioactive molecules .

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients. It is also studied for its role in modulating metabolic pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of l-Alanine, N-(m-toluoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active l-alanine and m-toluoyl moieties, which can then participate in various biochemical pathways. The m-toluoyl group can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acyl Group

- It demonstrated high docking scores in binding studies with therapeutic targets like CB1 and SERT . Key difference: Fluorine substitution may enhance polarity and hydrogen-bonding capacity compared to the methyl group in m-toluoyl.

- This compound’s NIST data confirms structural integrity via NMR and mass spectrometry . Key difference: Pivaloyl’s steric bulk contrasts with the planar aromatic m-toluoyl, affecting solubility and reactivity.

Amino Acid Backbone Variations

- l-Valine, N-(m-toluoyl)-, methyl ester: Replacing alanine with valine introduces an isopropyl side chain, increasing hydrophobicity and steric bulk. This analog (CAS 1872.00) shares the m-toluoyl group but differs in amino acid backbone . Implication: Valine’s larger side chain may reduce solubility in aqueous systems compared to alanine derivatives.

Ester Group Variations

- L-Alanine, N-(2-fluorobenzoyl)-, decyl ester :

Physicochemical Properties Comparison

*Estimated data based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for preparing l-Alanine, N-(m-toluoyl)-, methyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling m-toluoyl chloride with L-alanine methyl ester under basic conditions (e.g., using triethylamine or DMAP as catalysts). Key steps include:

- Protection/Deprotection : Use of methyl ester to protect the carboxyl group during acylation .

- Solvent Selection : Anhydrous solvents like dichloromethane or THF minimize hydrolysis side reactions .

- Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) ensures high purity. Yield optimization requires strict temperature control (0–5°C during acyl chloride addition) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the methyl ester singlet at δ ~3.6–3.7 ppm and aromatic protons from the m-toluoyl group at δ ~7.2–7.5 ppm. Chiral centers in L-alanine produce distinct splitting patterns .

- ¹³C NMR : Confirm the ester carbonyl (~170–175 ppm) and amide carbonyl (~165–170 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks matching the molecular weight (e.g., m/z ~235 for C₁₂H₁₅NO₃) and fragmentation patterns (e.g., loss of methyl ester or toluoyl groups) .

- IR : Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. How does the choice of solvent and temperature impact the stability and reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions but may accelerate ester hydrolysis. Non-polar solvents (e.g., toluene) improve stability but reduce reactivity .

- Temperature : Lower temperatures (0–10°C) suppress racemization during peptide bond formation, while higher temperatures (>25°C) risk ester degradation. Stability studies via HPLC monitoring over 24–72 hours are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes observed in the enzymatic hydrolysis of this compound by α-chymotrypsin?

- Methodological Answer : α-Chymotrypsin catalyzes hydrolysis via a tetrahedral intermediate. Key factors include:

- pH Dependence : Optimal activity at pH ~7–8, where the catalytic triad (Ser-His-Asp) is ionized. The m-toluoyl group’s hydrophobicity enhances substrate binding to the enzyme’s active site .

- Stereoselectivity : The L-configuration of alanine ensures proper alignment with the enzyme’s chiral binding pocket. Kinetic studies (e.g., Michaelis-Menten parameters) reveal competitive inhibition with D-isomers .

Q. How can thermodynamic parameters (ΔH, ΔS, ΔG) for protonation equilibria of this compound be experimentally determined, and what do they reveal about its solvation behavior?

- Methodological Answer :

- Potentiometric Titrations : Conduct titrations in water-ACN mixtures (0–50% ACN) at 5–35°C. Calculate microscopic protonation constants using the Irving-Rossotti method .

- Thermodynamic Analysis : ΔH and ΔS are derived from Van’t Hoff plots (lnK vs. 1/T). Negative ΔG values indicate spontaneous protonation, while positive ΔS reflects increased solvent disorder in ACN-rich environments .

Q. What strategies mitigate racemization during the incorporation of this compound into solid-phase peptide synthesis, and how can enantiomeric excess be quantified?

- Methodological Answer :

- Coupling Conditions : Use HOBt/DIC activation at 0°C to minimize base-induced racemization. Microwave-assisted synthesis reduces reaction time .

- Analysis : Chiral HPLC with a Crownpak CR-I column resolves D/L enantiomers. Enantiomeric excess (ee) is calculated from peak area ratios .

Q. How do electronic and steric effects of the m-toluoyl group influence the reaction kinetics of this compound in nucleophilic acyl substitution reactions compared to other aryl substituents?

- Methodological Answer :

- Hammett Analysis : Compare rate constants (k) for derivatives with electron-withdrawing (e.g., p-nitro) or electron-donating (e.g., p-methoxy) groups. The meta-substituted toluoyl group shows moderate steric hindrance, slowing reactions compared to para-substituted analogs .

- DFT Calculations : Simulate transition states to quantify steric bulk (e.g., using B3LYP/6-31G*). The methyl group in m-toluoyl increases activation energy by ~2 kcal/mol compared to unsubstituted benzoyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.